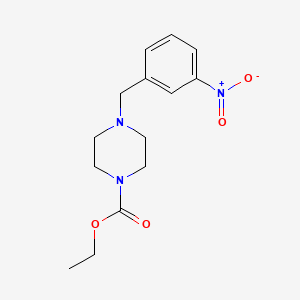![molecular formula C15H14N4O2 B5139070 N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5139070.png)
N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has been extensively studied for its scientific research applications. This compound is known for its unique mechanism of action and its ability to produce biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide involves inhibition of fungal cell wall synthesis. This compound targets the fungal enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, a key component of the fungal cell membrane. By inhibiting this enzyme, N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide disrupts fungal cell membrane integrity and ultimately leads to cell death.
Biochemical and Physiological Effects:
In addition to its antifungal and antimicrobial activity, N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have other biochemical and physiological effects. This compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which may have implications for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potent antifungal and antimicrobial activity. This makes it an ideal compound for studying the mechanisms of fungal and bacterial cell wall synthesis. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers working with this compound.
Direcciones Futuras
There are many future directions for research on N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide. One area of interest is the development of new antifungal and antimicrobial agents based on the structure of this compound. Another area of research is the investigation of the compound's potential for the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other areas of research.
Métodos De Síntesis
N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide can be synthesized using a variety of methods. One such method involves the reaction of 2-furyl ethylamine with 4-(4H-1,2,4-triazol-4-yl)benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its scientific research applications. It has been found to have potent antifungal activity against a variety of fungal species, including Candida albicans and Aspergillus fumigatus. This compound has also been shown to have antimicrobial activity against Gram-positive bacteria.
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-15(16-8-7-14-2-1-9-21-14)12-3-5-13(6-4-12)19-10-17-18-11-19/h1-6,9-11H,7-8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWMLDSPNKSTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCNC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-methoxyphenyl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B5138996.png)


![isopropyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5139009.png)

![N-{[4-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)phenyl]sulfonyl}acetamide](/img/structure/B5139022.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5139027.png)
![2-[(5-chloro-2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5139033.png)
![N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5139040.png)
![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139052.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B5139065.png)
![N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide](/img/structure/B5139068.png)
![3-(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B5139077.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5139083.png)